1-(2-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H14FNO2S and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.07292802 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorine Source in Organic Synthesis
1-(2-Fluorophenyl)-N-(3-methylphenyl)methanesulfonamide and similar compounds have been explored as fluorine sources in organic synthesis. McCarthy et al. (1990) described the use of fluoromethyl phenyl sulfone as a precursor in the Horner-Wittig reaction, producing vinyl fluorides, highlighting the role of fluorine-containing compounds in creating valuable chemical structures (McCarthy, Matthews, Edwards, Stemerick, & Jarvi, 1990).
Catalysis and Enantioselective Reactions
Compounds like this compound are pivotal in catalysis and enantioselective reactions. Liu et al. (2009) demonstrated the use of fluorobis(phenylsulfonyl)methane in iridium-catalyzed allylic alkylations, yielding enantiopure compounds, which underscores the importance of these fluorine-containing substances in asymmetric synthesis (Liu, Zheng, He, Zhao, Dai, & You, 2009).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, especially for pharmaceutical applications, often utilizes derivatives of this compound. Haufe et al. (1988) described the synthesis of β-fluoroalkyl-methylthioethers through the addition of methanesulfenyl fluoride to alkenes. This method provides insight into the generation of fluorinated compounds, which are significant in medicinal chemistry (Haufe, Alvernhe, Anker, Laurent, & Saluzzo, 1988).
Fluorescence Analysis
The fluorescence response of N-methylacridone for methanesulfonic acid as reported by Masuda et al. (2005) implies potential uses of fluorinated sulfonamides in analytical chemistry. The interaction with stronger acids like methanesulfonic acid can be useful for sensitive determinations in various chemical analyses (Masuda, Uda, Kamochi, & Takadate, 2005).
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(3-methylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-5-4-7-13(9-11)16-19(17,18)10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEGKOXZXUXRBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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